molecular formula C19H18FN3O3 B2404855 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 686760-64-5

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2404855
CAS No.: 686760-64-5
M. Wt: 355.369
InChI Key: LBPMSVAQFJXSTA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a fluorophenyl group (C6H4F) attached to it.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-dicarbonyl compound with urea or a urea derivative. The fluorophenyl, methoxyphenyl, and methyl groups would then be added in subsequent steps .


Molecular Structure Analysis

The presence of the fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule due to the high electronegativity of fluorine. The methoxy group is an electron-donating group and can increase the electron density on the phenyl ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo reactions at the carbonyl group or at the ring nitrogen atoms. The presence of the fluorine atom could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the fluorophenyl and methoxyphenyl groups could increase its lipophilicity .

Scientific Research Applications

Metabolic Studies and Drug Discovery

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors for the Met kinase superfamily. The analog, due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, was advanced into phase I clinical trials, showcasing its potential in oncology therapeutics (Schroeder et al., 2009).

Antidiabetic Screening

A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. This demonstrates the compound's potential in the development of new antidiabetic medications (Lalpara et al., 2021).

Cytotoxicity and Anticancer Applications

The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reaction to yield pyrazolo[1,5-a]pyrimidine derivatives were explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This underscores the compound's utility in researching potential cancer therapies (Hassan et al., 2014).

Studies of Metabolism and Disposition

The metabolic fate and excretion balance of related compounds were investigated using 19F-NMR spectroscopy, indicating their main elimination route through metabolism. Such studies are crucial for understanding the pharmacokinetics of potential drugs in the development pipeline (Monteagudo et al., 2007).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(25)21-11)12-3-9-15(26-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPMSVAQFJXSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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